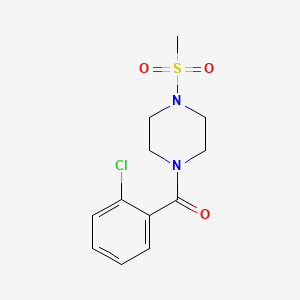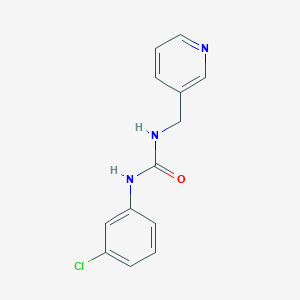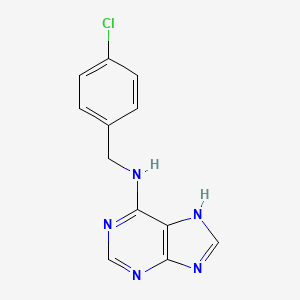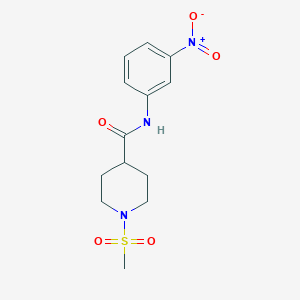
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine, also known as CBMP, is a chemical compound with potential therapeutic applications. It is a piperazine derivative that has been synthesized and studied in recent years due to its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the induction of apoptosis, and the inhibition of inflammation and pain. 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has also been shown to have antioxidant properties, meaning it can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine for lab experiments is that it is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation is that it has not yet been extensively studied in vivo, meaning its potential therapeutic applications and side effects are not well understood.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine, including further studies on its potential therapeutic applications, its mechanism of action, and its side effects. Additionally, researchers may explore modifications to the 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine molecule to improve its efficacy and reduce potential side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine in vivo may help to better understand its potential as a therapeutic agent.
Métodos De Síntesis
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with piperazine, followed by the addition of methylsulfonyl chloride. The resulting compound is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. It has been shown to have cytotoxic effects on cancer cells, meaning it can kill cancer cells while leaving healthy cells unharmed. 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has also been studied for its potential as an anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
(2-chlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19(17,18)15-8-6-14(7-9-15)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVTCTYRJLQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)
![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)


![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)
![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)

![2-[5-(2-nitrovinyl)-2-furyl]benzonitrile](/img/structure/B5717868.png)
![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)
![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)